Elatoside I
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Overview
Description
Elatoside I is a compound that belongs to the class of carbamates Carbamates are widely used in various fields, including medicinal chemistry, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Elatoside I typically involves the reaction of 1-phenylethanol with N-(2-diethylaminoethyl)isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as a tertiary amine. The reaction proceeds through the formation of a urethane linkage, resulting in the desired carbamate compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Elatoside I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Elatoside I has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug.
Industry: Utilized in the production of polymers, coatings, and agricultural chemicals.
Mechanism of Action
The mechanism of action of Elatoside I involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The compound’s diethylaminoethyl moiety enhances its ability to permeate cell membranes, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-phenylethyl N-(2-dimethylaminoethyl)carbamate
- 1-phenylethyl N-(2-diisopropylaminoethyl)carbamate
- 1-phenylethyl N-(2-dibutylaminoethyl)carbamate
Comparison
Elatoside I is unique due to its specific diethylaminoethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and pharmacokinetic profiles, making it a valuable compound for various applications.
Properties
CAS No. |
52657-00-8 |
---|---|
Molecular Formula |
C48H76O19 |
Molecular Weight |
957.1 g/mol |
IUPAC Name |
6-[(8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C48H76O19/c1-43(2)14-16-48(42(60)61)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(67-40-33(56)31(54)29(52)24(20-50)63-40)35(34(57)36(66-41)38(58)59)65-39-32(55)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-57H,9-20H2,1-7H3,(H,58,59)(H,60,61) |
InChI Key |
YDZWHGJRWMQCDP-UHFFFAOYSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |
melting_point |
263-265°C |
physical_description |
Solid |
Synonyms |
elatoside I |
Origin of Product |
United States |
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